Ruthenium (CAS 7440-18-8) is a hard, multivalent transition metal belonging to the platinum group metals (PGMs), characterized by a high melting point (2334 °C) and exceptional chemical flexibility across oxidation states from -2 to +8. In industrial procurement, elemental ruthenium—typically sourced as high-purity sponge, powder, or sputtering targets—is prioritized for its unique electronic mean free path and intrinsic catalytic activity. It serves as an irreplaceable raw material for manufacturing barrierless semiconductor interconnects, synthesizing volatile precursors for chemical vapor deposition (CVD), formulating high-performance electrocatalysts for water splitting, and producing advanced carbon-supported heterogeneous catalysts [1].
Generic substitution of ruthenium with other PGMs (like iridium or platinum) or highly conductive base metals (like copper or iron) fails due to strict physical scaling limits and thermodynamic constraints. In advanced semiconductor manufacturing, substituting ruthenium with copper fails at sub-10 nm nodes because copper suffers from severe surface scattering and requires bulky diffusion barriers (e.g., TaN) that consume critical conductive volume [1]. In electrocatalytic water splitting, substituting ruthenium with iridium sacrifices intrinsic oxygen evolution reaction (OER) activity and drastically increases raw material costs, while cheaper transition metals rapidly degrade in acidic proton exchange membrane (PEM) environments. Similarly, relying on legacy iron catalysts for ammonia synthesis demands extreme operational pressures, whereas ruthenium enables highly efficient, low-pressure nitrogen cleavage [2].
For sub-10 nm logic nodes, elemental ruthenium targets and precursors are procured to replace copper due to superior electrical resistivity scaling. Copper possesses a long electron mean free path (EMFP) of 39 nm, which causes severe surface scattering and an exponential increase in resistivity at nanoscale dimensions. Ruthenium has a much shorter EMFP of 6.6 nm, making its resistivity far less sensitive to dimensional scaling. Furthermore, ruthenium can be plated or deposited without a Ta/TaN diffusion barrier, maximizing the actual conductive cross-sectional area in ultra-narrow trenches [1].
| Evidence Dimension | Electron Mean Free Path (EMFP) and Barrier Requirement |
| Target Compound Data | Ru: EMFP ~6.6 nm; No diffusion barrier required |
| Comparator Or Baseline | Cu: EMFP ~39 nm; Requires ~2 nm Ta/TaN barrier |
| Quantified Difference | Ru provides a nearly 6x shorter EMFP and eliminates barrier volume, yielding lower effective line resistance at <10 nm critical dimensions. |
| Conditions | Sub-10 nm critical dimension (CD) interconnect trenches at room temperature |
Enables semiconductor manufacturers to maintain low RC delay and high electromigration resistance in next-generation logic chips where traditional copper interconnects fail.
In the procurement of PGMs for proton exchange membrane (PEM) electrolyzers, ruthenium is selected over iridium when maximizing intrinsic catalytic activity and reducing capital expenditure are prioritized. Ruthenium-based catalysts consistently demonstrate lower overpotentials for the Oxygen Evolution Reaction (OER) compared to iridium benchmarks. Specifically, Ru achieves a benchmark current density of 10 mA/cm2 at an overpotential of approximately 220–250 mV, whereas Ir typically requires 300–320 mV[1]. Additionally, ruthenium historically trades at a fraction of the cost of iridium, making it highly attractive for scalable hydrogen production architectures [2].
| Evidence Dimension | OER Overpotential at 10 mA/cm2 |
| Target Compound Data | Ru (as RuO2): ~220-250 mV |
| Comparator Or Baseline | Ir (as IrO2): ~300-320 mV |
| Quantified Difference | Ru reduces the required overpotential by 50-100 mV compared to Ir, representing significantly higher intrinsic catalytic activity. |
| Conditions | Acidic media (0.1 M or 0.5 M H2SO4), standard three-electrode cell |
Allows electrolyzer manufacturers to achieve higher energy efficiency and drastically lower precious metal loading costs in PEM water splitting systems.
For industrial ammonia synthesis, elemental ruthenium is procured as the critical precursor for carbon-supported catalysts (e.g., the Kellogg Advanced Ammonia Process) to replace traditional fused iron catalysts due to superior low-pressure activity. While iron catalysts require extreme operating pressures (150–300 bar) to achieve acceptable turnover frequencies for N2 dissociation, ruthenium exhibits exceptional kinetics at much lower pressures (10–100 bar) [1]. This allows chemical plants to significantly reduce the energy consumption and capital expenditure associated with high-pressure gas compression.
| Evidence Dimension | Operating Pressure for Ammonia Synthesis |
| Target Compound Data | Ru-based catalysts: 10–100 bar |
| Comparator Or Baseline | Fused Fe catalysts: 150–300 bar |
| Quantified Difference | Ru enables a 3x to 15x reduction in operating pressure while maintaining high ammonia yield. |
| Conditions | Industrial ammonia synthesis reactors, 300–400 °C |
Drastically lowers the compressor capital costs and operational energy requirements for large-scale and decentralized ammonia production facilities.
Procuring high-purity ruthenium sputtering targets or synthesizing Ru CVD precursors (e.g., Ru3(CO)12) for barrierless interconnects in advanced logic nodes. Ruthenium is the material of choice here because its short electron mean free path prevents the severe resistivity spikes seen in copper at these dimensions [1].
Utilizing ruthenium powder as a primary precursor to synthesize highly active RuO2 or Ru-Ir mixed oxide electrocatalysts. This application directly leverages ruthenium's superior OER overpotential (220-250 mV) to maximize energy efficiency while reducing reliance on scarce, expensive iridium [2].
Deploying ruthenium-impregnated graphitic carbon catalysts in advanced ammonia plants (such as KAAP facilities) to bypass the extreme pressure requirements of legacy iron catalysts, enabling greener, decentralized ammonia production at 10-100 bar [3].
Flammable